Efaproxiral
Overview
Description
Efaproxiral is a synthetic compound that acts as an allosteric modifier of hemoglobin. It is an analogue of bezafibrate, a lipid-lowering agent, and has been developed for various medical applications, including the treatment of depression, traumatic brain injury, ischemia, stroke, myocardial infarction, diabetes, hypoxia, sickle cell disease, hypercholesterolemia, and as a radiosensitizer .
Mechanism of Action
Target of Action
Efaproxiral primarily targets hemoglobin subunits alpha and beta . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.
Mode of Action
This compound is a synthetic allosteric modifier of hemoglobin . It binds to the central water cavity of the hemoglobin molecule, causing a conformational change . This change decreases the oxygen-binding affinity of hemoglobin , which facilitates the release of oxygen from hemoglobin into tissues .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxygen transport pathway. By modifying the structure of hemoglobin, this compound shifts the hemoglobin-oxygen dissociation curve to the right . This shift means that, at a given partial pressure of oxygen, hemoglobin binds less oxygen. As a result, more oxygen is released into the tissues, including hypoxic (low-oxygen) areas such as tumors .
Pharmacokinetics
This compound exhibits nonlinear systemic pharmacokinetics . The volume of distribution remains relatively constant, and the terminal half-life increases with dose . This compound is mainly eliminated by renal excretion .
Result of Action
The primary molecular effect of this compound is the increased oxygenation of tissues, including hypoxic tumors . This increased oxygenation can enhance the efficacy of certain chemotherapy drugs that have reduced efficacy against hypoxic tumors . On a cellular level, this compound can be modestly cytotoxic to certain cancer cells when administered to tumor-bearing mice .
Action Environment
Environmental factors, such as the presence of oxygen, can influence the action of this compound. For example, tumor oxygenation is markedly increased when this compound is administered and the subject is concomitantly ventilated with 95% oxygen . This suggests that the oxygen content in the environment can influence the efficacy of this compound in enhancing tumor oxygenation.
Biochemical Analysis
Biochemical Properties
Efaproxiral interacts with hemoglobin subunits in humans . It is known to reduce the oxygen-binding affinity of hemoglobin, which facilitates the release of oxygen and potentially increases tissue oxygenation . This property of this compound plays a significant role in its biochemical interactions .
Cellular Effects
This compound has been studied for its effects on hypoxic cells, particularly in the context of cancer treatment . It has been shown to increase the efficacy of certain chemotherapy drugs that have reduced efficacy against hypoxic tumors . By increasing the offloading of oxygen into tumor tissues, this compound can make these drugs more effective .
Molecular Mechanism
The primary mechanism of action of this compound involves its interaction with hemoglobin . By reducing the oxygen-binding affinity of hemoglobin, this compound facilitates the release of oxygen from hemoglobin . This can lead to increased oxygenation of tissues, which is particularly beneficial in the context of hypoxic tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to significantly increase tumor oxygenation within 5 days, with maximum increases observed at 22-31 minutes after treatment . This suggests that this compound has a relatively rapid onset of action, and its effects can be sustained over several days .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . For instance, it has been shown to enhance exercise capacity in feline, rat, and canine models for approximately 100 minutes immediately after a high dosage 45-minute intravenous infusion .
Metabolic Pathways
Given its interaction with hemoglobin, it is likely that this compound plays a role in the transport and delivery of oxygen, which is a critical process in cellular metabolism .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is limited . This compound can be absorbed via transdermal, rectal, inhalation, and gastrointestinal routes .
Subcellular Localization
Given its role in modulating the oxygen-binding affinity of hemoglobin, it is likely that this compound interacts with hemoglobin within red blood cells .
Preparation Methods
Efaproxiral can be synthesized through several methods. One method involves the acylation reaction, followed by O-alkylation of phenol and purification. The process includes three steps: acylation reaction, O-alkylation reaction of phenol, and purification, resulting in a product with a purity of up to 99.50% . Another method involves stirring, back-flowing, and reacting equimolar hydroxyl phenylacetic acid and 3,5-dimethylaniline with a compound condensing agent, followed by microwave radiation technology to assist the reaction .
Chemical Reactions Analysis
Efaproxiral undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Efaproxiral has a wide range of scientific research applications:
Comparison with Similar Compounds
Efaproxiral is unique in its ability to allosterically modify hemoglobin and reduce its oxygen-binding affinity. Similar compounds include:
Bezafibrate: A lipid-lowering agent that shares structural similarities with this compound but does not have the same allosteric effects on hemoglobin.
Phenoxyacetic acid derivatives: Compounds containing an anisole linked to an acetic acid or derivative, which share some structural features with this compound.
Other allosteric modifiers of hemoglobin: Compounds that can modify hemoglobin’s oxygen-binding properties, though they may differ in their specific mechanisms and effects.
This compound’s unique ability to enhance oxygen release to tissues makes it a valuable compound for various medical and scientific applications.
Properties
IUPAC Name |
2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFRJXLZYUTIII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156934 | |
Record name | Efaproxiral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131179-95-8 | |
Record name | Efaproxiral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131179-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Efaproxiral [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131179958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efaproxiral | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Efaproxiral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFAPROXIRAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81E81G364 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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